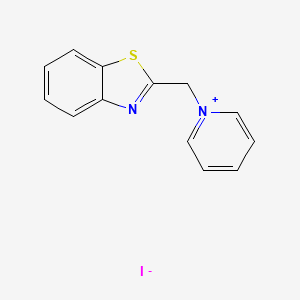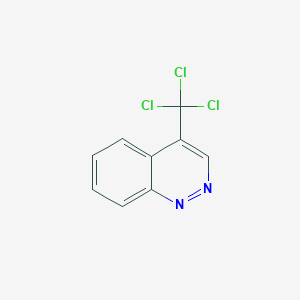
4-(Trichloromethyl)cinnoline
説明
Synthesis Analysis
The synthesis of cinnoline derivatives involves various methods. One classic approach is the reaction of cyanogens with anthranilic acid, leading to the formation of 2-cyano-3,4-dihydro-4-oxoquinazoline, which can then be decarboxylated to yield quinazolinone (a cinnoline derivative) . Other synthetic routes include the Gould–Jacob, Friedl¨ander, Ptzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods . These methods allow the construction of the cinnoline scaffold, which serves as a valuable starting point for further functionalization.
Molecular Structure Analysis
The cinnoline ring system consists of two fused six-membered rings: a benzene ring and a pyridine ring. It is isosteric to quinoline and isoquinoline and isomerizes with phthalazine. The presence of nitrogen atoms in the ring imparts unique reactivity and biological properties .
Chemical Reactions Analysis
Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor effects. The specific reactions and mechanisms depend on the substituents attached to the cinnoline core. For example, derivatives with butyl or isopropyl groups show enhanced antifungal and antibacterial profiles, respectively .
Physical and Chemical Properties Analysis
The physical properties of 4-(Trichloromethyl)cinnoline include its molecular weight (247.51 g/mol) and chemical formula (C~9~H~5~Cl~3~N~2~) .
科学的研究の応用
Cyclization and Synthesis Techniques
- 4-(Trichloromethyl)cinnoline derivatives have been utilized in cyclization processes. For instance, the cyclization of (2-ethynylphenyl)triazenes at different temperatures and conditions has been explored, leading to the exclusive production of cinnolines under certain conditions (Kimball, Herges, & Haley, 2002). Another study outlines a route to isoindazoles and cinnolines through the cyclization of (2-alkynylphenyl)triazenes, demonstrating different outcomes based on the type of alkyne and temperature used (Kimball, Weakley, & Haley, 2002).
Biological and Pharmacological Properties
- A comprehensive review of cinnoline derivatives, including this compound, highlights their extensive pharmacological activities, such as antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor activities. Some derivatives are undergoing clinical trials, emphasizing their significance in medicinal chemistry (Szumilak & Stańczak, 2019). Another paper discusses the biological activities of cinnoline derivatives, indicating their potential in medicinal science due to their broad spectrum of pharmacological activities (Lewgowd & Stańczak, 2007).
Chemical Modifications and Reactions
- Research has been conducted on the synthesis of 4-(Oxiran-2-ylmethoxy)cinnoline, targeting cinnoline analogs of propranolol. This study explored reactions with primary and secondary amines, leading to aminoalcohols (Holzer, Eller, & Schönberger, 2008). Furthermore, the development of a new fluorogenic andfluorochromic probe based on the reduction of 4-azido-6-(4-cyanophenyl)cinnoline to fluorescent cinnoline-4-amine has been achieved. This probe's fluorescence is significantly influenced by the solvent's nature, demonstrating its potential for various analytical and biological applications (Danilkina et al., 2021).
Advanced Synthesis and Functional Applications
- Novel methodologies for synthesizing cinnoline derivatives have been explored. For example, a copper-catalyzed aerobic oxidative cyclization technique was developed to synthesize 4-oxo-4H-cinnolin-2-ium-1-ides, which are challenging to produce via traditional methods. These compounds have practical applications as mechanoluminescent materials (Fang et al., 2021). Additionally, Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds has been reported for the direct synthesis of cinnolines, providing a broad substrate scope and step economy (Sun et al., 2016).
Application in Liver Disease Pharmacoprophylaxis
- A study on the hepatoprotective activity of a tricyclic heterocycle related to cinnoline derivatives showed significant potential in reducing the toxic effects of carbon tetrachloride in rats, indicating a new avenue for developing hepatoprotectors (Zykova et al., 2020).
作用機序
将来の方向性
Research on cinnoline derivatives should continue to explore their biological activities, optimize pharmacodynamic and pharmacokinetic properties, and identify lead compounds for drug development. Sustainable synthetic approaches and innovative therapeutic agents are essential areas for future investigation .
特性
IUPAC Name |
4-(trichloromethyl)cinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2/c10-9(11,12)7-5-13-14-8-4-2-1-3-6(7)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBGZACTKZLAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


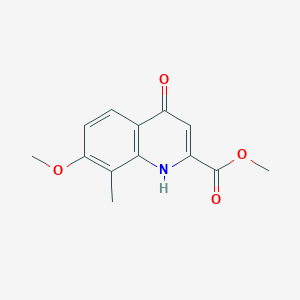
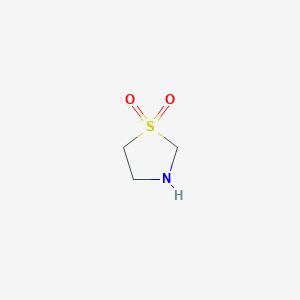
![2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)-](/img/structure/B3285344.png)
![2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3285347.png)
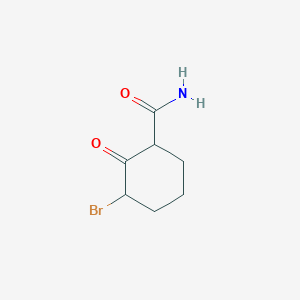
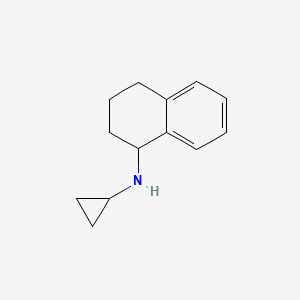
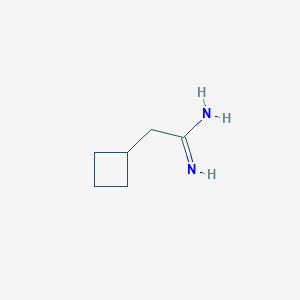
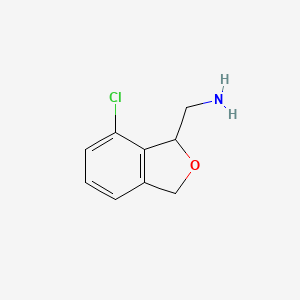

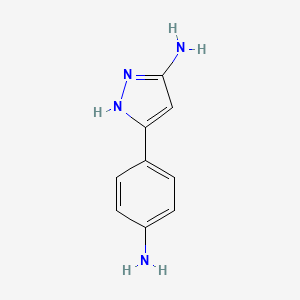


![2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one](/img/structure/B3285395.png)
